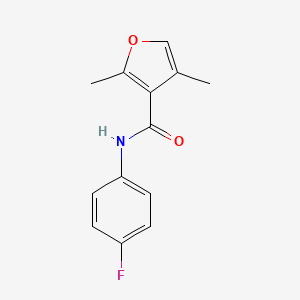

N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) is replaced by an amine group (NH2) .

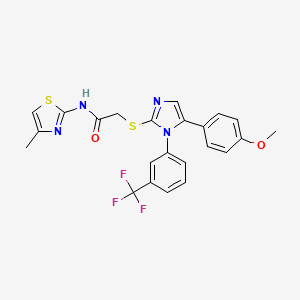

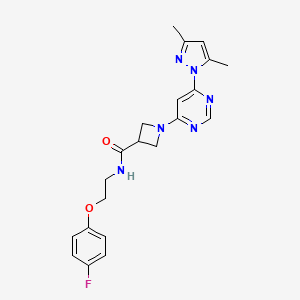

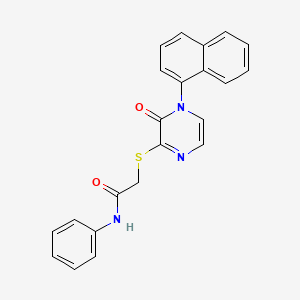

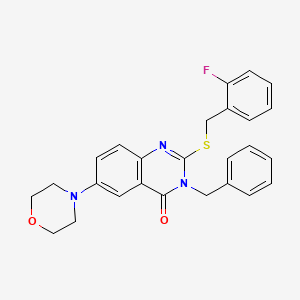

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a carboxamide group, and a fluorophenyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating methyl groups on the furan ring, and the polar carboxamide group . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the aromatic rings would likely make this compound relatively stable . Its solubility would depend on the polarity of the solvent .Scientific Research Applications

1. Potential Applications in Cancer Treatment

- A study by Ahsan (2012) explored the synthesis of N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide analogues and found them to have significant anticancer activity. This highlights its potential as a therapeutic agent in oncology.

- Another research by Ahsan et al. (2011) evaluated analogues of this compound for antitubercular activity, suggesting its utility in treating tuberculosis.

2. Inhibition of Kinase Activity

- The compound has been studied for its role in inhibiting Met kinase activity, a key enzyme in cancer progression. Schroeder et al. (2009) found that N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide derivatives exhibited complete tumor stasis in models of human gastric carcinoma (Schroeder et al., 2009).

3. Application in Polymer Chemistry

- Research by Sun et al. (2016) discussed the use of similar compounds in the synthesis of electrochromic and electrofluorescent polymers, indicating its relevance in advanced material science.

4. Structural Analysis in Crystallography

- A study by Rybarczyk-Pirek et al. (2014) examined the temperature-dependent polymorphism of a related compound, providing insights into its structural dynamics and stability in different conditions.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been reported to inhibit the Sirtuin1 enzyme (SIRT1) .

Biochemical Pathways

For instance, N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been reported to inhibit the Sirtuin1 enzyme (SIRT1), which plays a crucial role in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

Pharmacokinetics

N-benzoyl-n’- (4-fluorophenyl) thiourea derivatives are predicted to have good pharmacokinetics (adme) properties . The change in physicochemical properties can affect the pharmacokinetics process, toxicity, and activity of each compound .

Result of Action

Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAXFWASWDWMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2411281.png)

![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)

![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)